N-(4-butylphenyl)-4-nitrobenzamide
Description
N-(4-Butylphenyl)-4-nitrobenzamide is an amide derivative composed of a 4-nitrobenzoyl group linked to a 4-butylphenyl substituent via an amide bond. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide, N-(4-hydroxyphenyl)-4-nitrobenzamide) suggest that the nitro group and aromatic amide backbone are critical for its chemical and biological properties. Such compounds are typically synthesized via condensation reactions between substituted amines and nitrobenzoyl chlorides, as seen in related studies .
Properties
IUPAC Name |
N-(4-butylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-4-13-5-9-15(10-6-13)18-17(20)14-7-11-16(12-8-14)19(21)22/h5-12H,2-4H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPMVSMYAKMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-nitrobenzamide typically involves a multi-step process. One common method is the nitration of N-(4-butylphenyl)benzamide. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-(4-butylphenyl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(4-carboxyphenyl)-4-nitrobenzamide.
Scientific Research Applications
N-(4-butylphenyl)-4-nitrobenzamide has several applications in scientific research:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: It may serve as a model compound for studying the interactions of nitroaromatic compounds with biological systems.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-4-nitrobenzamide largely depends on the specific application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through its conjugated system. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs of 4-nitrobenzamide derivatives, highlighting substituent effects:
Key Observations :
- Hydroxyl groups (e.g., 4-hydroxyphenyl) enhance thermal stability via intermolecular hydrogen bonding, as seen in polymer applications .
- Halogenated substituents (e.g., Cl, CF₃) modulate electronic properties, increasing electrophilicity and interaction with biological targets .
Physicochemical Properties
Notes:
- The absence of a hydroxyl or polar group in N-(4-butylphenyl)-4-nitrobenzamide may result in lower thermal stability compared to N-(4-hydroxyphenyl)-4-nitrobenzamide but higher lipophilicity than chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
